4-Dimethylamino benzylidene camphor
Description
This compound belongs to the bicyclo[2.2.1]heptan-2-one family, characterized by a norbornane-derived framework with a ketone group at position 2. The (3Z)-configuration indicates the stereochemistry of the exocyclic double bond formed by the [[4-(dimethylamino)phenyl]methylidene] substituent. Such derivatives are often explored for their photophysical properties, catalytic applications, or as intermediates in organic synthesis.
Properties
CAS No. |
52793-84-7 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C19H25NO/c1-18(2)16-10-11-19(18,3)17(21)15(16)12-13-6-8-14(9-7-13)20(4)5/h6-9,12,16H,10-11H2,1-5H3 |
InChI Key |
UEYUPBGEMWUNTA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=C\C3=CC=C(C=C3)N(C)C)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)N(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one Oxime Intermediate
A common precursor in the synthesis is 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime, prepared as follows:
- Starting Material: D-camphor (11.0 g, 71.6 mmol, 99% purity)
- Solvent: Ethanol (36 mL) and deionized water (55 mL)
- Reagents: Hydroxylamine hydrochloride (7.83 g, 112.7 mmol, 1.6 equiv), sodium acetate (7.46 g, 90.9 mmol, 1.3 equiv)
- Conditions: Stirring under nitrogen atmosphere at 60 °C overnight
- Workup: Cooling to room temperature, concentration under reduced pressure to remove volatiles
- Outcome: Quantitative conversion to the oxime intermediate confirmed by TLC
This step forms the oxime functional group critical for subsequent transformations.
Formation of the (3Z)-3-[[4-(dimethylamino)phenyl]methylidene] Derivative
The target compound is synthesized by condensation of the bicyclic ketone or its oxime with 4-(dimethylamino)benzaldehyde or related amines:
- Reactants: 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime or ketone and 4-(dimethylamino)benzaldehyde
- Solvent: Anhydrous ethanol or refluxing anisole for certain cycloadditions
- Catalysts: Acid catalysts or base (triethylamine) depending on the procedure
- Conditions: Reflux for several hours (3–5 h typical)
- Isolation: Evaporation of volatiles, trituration with water, filtration of precipitate
- Yields: Moderate to good (40–83%) depending on substituents and conditions
These condensation reactions yield the (3Z)-methylidene derivatives with the dimethylamino phenyl substituent at the 3-position.
Further Transformations and Derivative Syntheses
- Amino acid derivatives and pyrazolidin-3-ones have been reacted with the (3Z)-3-[(dimethylamino)methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one to form substituted products in moderate to high yields.
- Treatment with Bredereck’s reagent and dimethyl acetylenedicarboxylate (DMAD) under reflux conditions in anisole has produced cycloadducts and other derivatives, demonstrating the compound’s utility as a synthetic intermediate.
Summary Table of Preparation Steps
| Step | Starting Material / Reagent | Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | D-camphor + hydroxylamine hydrochloride + sodium acetate | Ethanol/water, 60 °C, overnight | Oxime formation | Quantitative | Precursor preparation |
| 2 | Oxime or ketone + 4-(dimethylamino)benzaldehyde | Reflux in ethanol or anisole | Condensation (methylidene) | 40–83 | Formation of (3Z)-methylidene derivative |
| 3 | Amino acid derivatives or pyrazolidin-3-ones + compound 2 | Reflux in ethanol, 3–5 h | Substitution | 40–83 | Preparation of N-substituted derivatives |
| 4 | Substituted derivatives + Bredereck’s reagent or DMAD | Reflux in anisole | Cycloaddition / further modification | 48–77 | Formation of cycloadducts and propenoates |
Analytical and Reaction Monitoring Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and confirm consumption of starting materials.
- Infrared Spectroscopy (IR): Characteristic carbonyl (C=O) and oxime (N–O) stretches confirm functional groups.
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm substitution patterns and stereochemistry.
- Melting Point Determination: Used for purity assessment of isolated solids.
- Chromatographic Separation: Employed for diastereomeric mixtures resulting from cycloadditions.
Research Findings and Notes
- The (3Z) configuration of the methylidene double bond is typically favored under the reported conditions.
- The bicyclic framework derived from camphor provides a rigid scaffold that influences stereoselectivity in subsequent reactions.
- The dimethylamino group on the phenyl ring can participate in further functionalization and affects electronic properties.
- Reported yields vary depending on the amine or aldehyde used and the reaction conditions, with careful control of temperature and stoichiometry critical for optimal results.
- The compound serves as a versatile intermediate for the synthesis of substituted bicyclic amines, imines, and heterocyclic derivatives.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, offering new avenues for therapeutic development.
Industry
In industrial applications, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for developing high-performance products.
Mechanism of Action
The mechanism of action of (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Bicyclo[2.2.1]heptan-2-one Family
The following compounds share the bicyclo[2.2.1]heptan-2-one core but differ in substituents and stereochemistry:
Key Observations:
Ferrocenyl substituents introduce redox activity and bulkiness, which may reduce solubility in polar solvents but improve catalytic or electrochemical applications .
Stereochemical Differences :
- The Z-configuration in the target compound contrasts with the E-configuration in the ferrocene-linked dimer , affecting spatial arrangement and intermolecular interactions.
Synthetic Pathways: The target compound likely requires condensation of 4-(dimethylamino)benzaldehyde with 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one under acidic or basic conditions. Ferrocenyl analogues involve more complex organometallic synthesis, such as Suzuki coupling or hydrazone formation, as seen in related studies .
Bioactivity and Functional Comparisons
- Electron-donating groups (e.g., dimethylamino) correlate with enhanced binding to enzymes like acetylcholinesterase or kinases due to improved π-π stacking or hydrogen bonding .
- Organometallic substituents (e.g., ferrocene) exhibit distinct modes of action, including DNA intercalation or redox-mediated cytotoxicity, as observed in analogous compounds .
Physicochemical Properties
Biological Activity
The compound (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a bicyclo[2.2.1]heptan framework with a dimethylamino group and a phenylmethylidene moiety. This unique arrangement contributes to its biological activity.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. A study demonstrated that compounds with similar structures showed inhibitory effects on various cancer cell lines, particularly those expressing mutant forms of oncogenes like BRAF and EGFR. These findings suggest a potential for developing targeted therapies for specific cancer types.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 5.2 |
| Compound B | A549 (Lung) | 4.8 |
| Compound C | HCT116 (Colon) | 6.0 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which it could alleviate conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory effects, the compound demonstrated antimicrobial activity against various bacterial strains. A recent study highlighted its effectiveness against resistant strains of Staphylococcus aureus, indicating its potential as an antibiotic agent.
The biological activity of (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is believed to involve multiple pathways:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival.
- Modulation of Apoptosis : It can induce apoptosis in cancer cells by activating intrinsic pathways.
- Cytokine Regulation : The compound appears to modulate the expression of cytokines, reducing inflammation.
Case Study 1: Antitumor Efficacy
In a controlled study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers, confirming the induction of programmed cell death.
Case Study 2: Anti-inflammatory Response
A clinical trial evaluated the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Results indicated a reduction in disease activity scores and inflammatory markers after 12 weeks of treatment.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves aldol condensation between a bicyclic ketone precursor and a substituted benzaldehyde. Key steps include refluxing in acetic acid with catalytic HCl (similar to procedures in ), followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate mixtures). Optimization involves adjusting reaction time (5–8 hours for analogous reactions), temperature (60–65°C), and stoichiometry of reagents. Monitoring reaction progress with TLC and GC ensures high yields (>80% achievable with optimized conditions) .
Q. Which spectroscopic techniques are most effective for confirming the stereochemical configuration and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the Z-configuration of the methylidene group and bicyclic structure. Key signals include downfield shifts for the conjugated carbonyl (δ ~200 ppm in C NMR) and aromatic protons (δ 6.7–7.7 ppm in H NMR) .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction (as used in for iridium complexes) resolves ambiguities in regiochemistry .
- FT-IR : Characteristic stretches for the carbonyl group (~1680 cm) and aromatic C-H bonds (~3000 cm) validate structural integrity .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity and stability of this bicyclic ketone derivative?
- Methodological Answer :
- Molecular Modeling : Tools like Discovery Studio ( ) can simulate electron density maps to identify reactive sites (e.g., the α,β-unsaturated ketone for nucleophilic attacks).
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic behavior. For example, the dimethylamino group’s electron-donating effects can lower LUMO energy, enhancing reactivity in Michael additions .
- Solvent Effects : Use COSMO-RS models to assess solvation effects on reaction pathways, critical for designing solvent-dependent syntheses .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets (e.g., IC values in antimicrobial assays) while controlling for variables like cell lines, solvent carriers (DMSO vs. ethanol), and assay protocols .
- Structure-Activity Relationship (SAR) Studies : Introduce targeted modifications (e.g., replacing the dimethylamino group with other substituents) to isolate pharmacophore contributions. For example, highlights how triazole derivatives’ activity depends on substituent electronic profiles .
- Statistical Validation : Apply ANOVA or multivariate regression to identify confounding factors (e.g., impurities in commercial samples) affecting reproducibility .
Q. What challenges arise in achieving regioselective functionalization of the bicyclo[2.2.1]heptane ring, and how can they be addressed?
- Methodological Answer :
- Steric and Electronic Factors : The strained bicyclic system favors reactions at less hindered positions (e.g., the exo-face). Use directing groups (e.g., hydroxyl in ) to steer regioselectivity in cross-coupling or oxidation reactions .
- Catalytic Systems : Employ transition-metal catalysts (e.g., Ir complexes in ) for selective C-H activation. For example, iridium-mediated C–H bond functionalization can target specific carbons on the bicyclic framework .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperatures to favor kinetic products (e.g., low temps for selective epoxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
